

5-Methylisoxazole-3-carbonitrile chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

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5-Methylisoxazole-3-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Methylisoxazole-3-carbonitrile**, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

5-Methylisoxazole-3-carbonitrile is characterized by a five-membered isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position.[\[1\]](#)

The standard IUPAC name for this compound is 5-methyl-1,2-oxazole-3-carbonitrile.[\[1\]](#)[\[2\]](#) It is also commonly referred to as 3-Cyano-5-methylisoxazole.[\[1\]](#)[\[2\]](#)

Below is a diagram illustrating the chemical structure of **5-Methylisoxazole-3-carbonitrile**.

Figure 1. Chemical structure of **5-Methylisoxazole-3-carbonitrile**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methylisoxazole-3-carbonitrile** is presented in the table below. It is important to note that some of this data is predicted, as comprehensive experimental values are not readily available in the literature.

Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₂ O	[1] [2] [3]
Molecular Weight	108.10 g/mol	[3]
Appearance	Colorless to pale yellow/lime liquid	[1] [2] [4]
Boiling Point	249.4 °C (Predicted)	[4] [5]
Density	1.18 g/cm ³ (Predicted)	[4]
CAS Number	57351-99-2	[1] [2] [3]

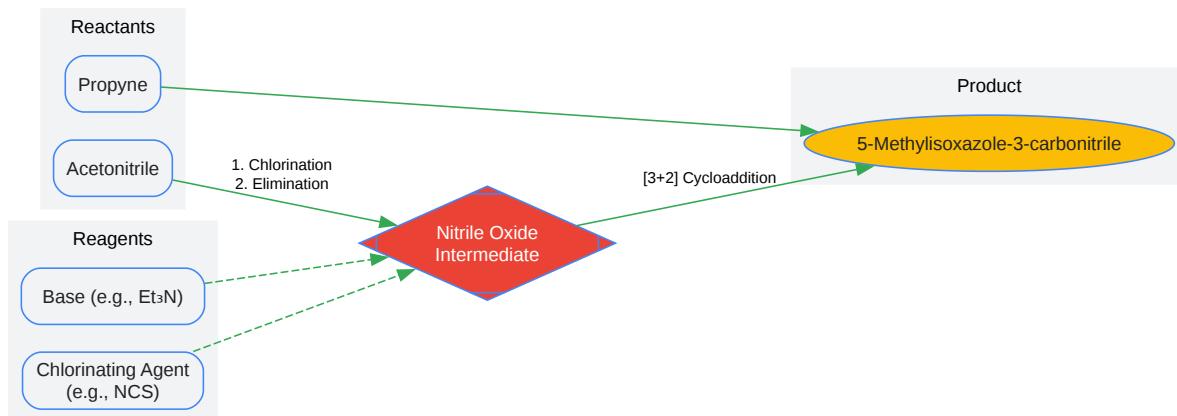
Note on Spectral Data: Experimentally determined ¹H and ¹³C NMR spectra for **5-Methylisoxazole-3-carbonitrile** are not widely reported. However, based on the known chemical shifts of related isoxazole structures, the following are expected:

- ¹H NMR: A singlet for the methyl protons (CH₃) and a singlet for the proton on the isoxazole ring (C₄-H).
- ¹³C NMR: Resonances for the five carbon atoms of the isoxazole ring and the nitrile group, as well as the methyl carbon.

Experimental Protocols: Synthesis

The synthesis of **5-methylisoxazole-3-carbonitrile** can be achieved through various methods common in heterocyclic chemistry. A general and plausible approach involves the cycloaddition reaction of a nitrile oxide with an alkyne. Below is a representative experimental protocol based on established isoxazole synthesis methodologies.

Reaction Scheme:



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Figure 2. Generalized synthetic pathway for **5-Methylisoxazole-3-carbonitrile**.

Materials:

- Acetonitrile
- N-Chlorosuccinimide (NCS)
- Triethylamine (Et₃N)
- Propyne (or a suitable precursor)
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

- In situ generation of acetonitrile N-oxide: To a stirred solution of acetonitrile in an anhydrous solvent at 0 °C, add N-Chlorosuccinimide portion-wise.

- After the addition is complete, slowly add triethylamine dropwise to the reaction mixture. The formation of the nitrile oxide intermediate is typically rapid.
- Cycloaddition: Introduce propyne gas into the reaction vessel containing the in situ generated nitrile oxide. Alternatively, a solution of a propyne precursor can be added.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford pure **5-Methylisoxazole-3-carbonitrile**.

Disclaimer: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity. Researchers should consult relevant literature for specific procedural details and safety precautions.

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